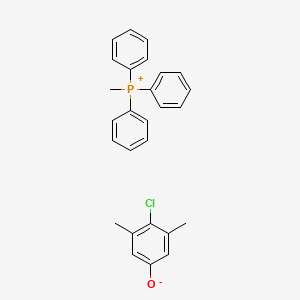
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3,5-dimethylphenol and methyl(triphenyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3,5-dimethylphenol with methyl(triphenyl)phosphonium chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenol derivatives .
Scientific Research Applications
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties, making it useful in developing new antibiotics or disinfectants.
Medicine: Research has explored its potential as an antifungal agent and its use in treating infections.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. For example, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar antimicrobial properties but different chemical reactivity.
Methyl(triphenyl)phosphonium chloride: Another related compound used in organic synthesis but with different applications and properties.
Uniqueness
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium is unique due to its combined properties of both 4-chloro-3,5-dimethylphenol and methyl(triphenyl)phosphonium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
94201-78-2 |
|---|---|
Molecular Formula |
C27H26ClOP |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-chloro-3,5-dimethylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C8H9ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-3-7(10)4-6(2)8(5)9/h2-16H,1H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
KIYBBTXHEZDDLJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



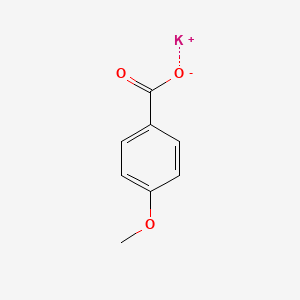
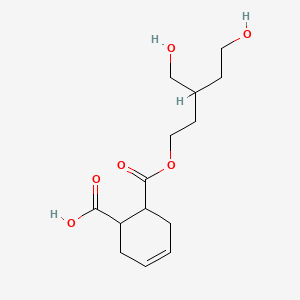
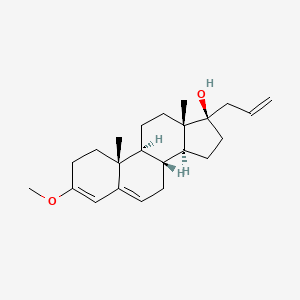




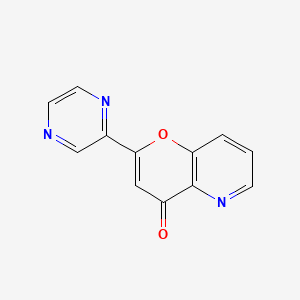

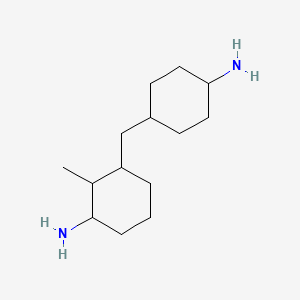
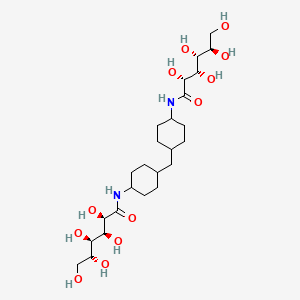
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

